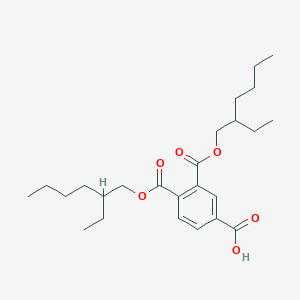

1,2,4-苯三甲酸 1,2-双(2-乙基己基)酯

描述

Synthesis Analysis

The synthesis of compounds related to 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester involves complex chemical reactions. For instance, Fakhri and Yousefi (2000) detailed the synthesis of siloxy-benzocyclooctenes, highlighting the critical steps and conditions for achieving desired esters through monoalkylation and decarboxylation processes (Fakhri & Yousefi, 2000).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. Golankiewicz et al. (1985) provided insights into the structure of substituted aminothiazoles through spectroscopic means and X-ray crystallographic investigation, demonstrating the importance of structural analysis in chemical research (Golankiewicz et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester are diverse. For example, Içli et al. (2012) discussed multicomponent reactions to form macrocycles and polymers, showing the versatility of chemical reactions in creating complex structures from simple precursors (Içli et al., 2012).

Physical Properties Analysis

The physical properties of such esters are influenced by their molecular structure. Percec et al. (1992) studied the phase behavior of polyethers and copolyethers, revealing the impact of molecular design on the material's mesophase and thermal properties (Percec et al., 1992).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is vital for potential applications. Bhogala and Nangia (2003) explored the cocrystals of cyclohexanetricarboxylic acid with various bipyridine homologues, providing insights into hydrogen bonding in neutral and ionic complexes, which are fundamental for the chemical properties of these compounds (Bhogala & Nangia, 2003).

科学研究应用

聚合物化学: 使用双(氧杂环丁烷)和 1,3,5-苯三甲酸合成的具有侧羟基的超支化聚(酯)表现出不溶于水的特性和在多种溶剂中的溶解性。这使得它们在各种应用中很有用,包括作为高分辨率显微镜的抗蚀剂 (Nishikubo,Kudo,& Nakagami,2006).

有机合成: 通过 SRN1 机制由苯酚合成的双(三甲基锡基)芳基化合物可用于制备二齿刘易斯酸 (Chopa,Lockhart,& Silbestri,2002).

超分子化学: 给体 B-N 键通过将吡啶基配体与 1,4-双(苯二氧硼烷)苯配位来创建分子定义的巨环和聚合物,可用于结构超分子化学和晶体工程 (Içli 等人,2012).

太阳能电池研究: 具有苯并[1,2-b:4, 5-b′]二噻吩核心的 D-A-D-A-D 推挽有机半导体展示了高效太阳能电池制造的潜力,吸收了很宽范围的阳光 (Do 等人,2015).

光刻应用: 基于新型酯缩醛聚合物和磺鎓三氟甲磺酸酯 PAG 的双组分正性光刻胶显示出光刻的希望,提供清晰的图案和低光敏度 (Wang,Chu,& Cheng,2007).

催化: 钯催化剂对烯烃的烷氧羰基化非常有效,产生用途广泛的酯类产物,这在工业和研究实验室中都很重要 (Dong 等人,2017).

光伏特性: CEHTF 和 CEHTP 等低带隙交替共聚物表现出有希望的光学、电化学和光伏特性,具有潜在的太阳能电池应用 (Cimrová 等人,2011).

环境影响: 对邻苯二甲酸盐(一种相关化合物)如双(2-乙基己基)邻苯二甲酸盐在环境中的研究有所增加,解决了因塑料焚烧或渗入水中而释放它们的担忧 (Neff,2002).

安全和危害

未来方向

属性

IUPAC Name |

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334192 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester | |

CAS RN |

63468-09-7 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

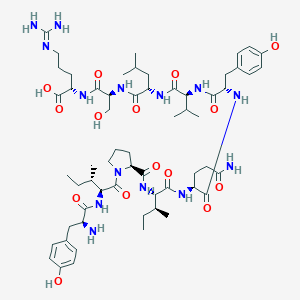

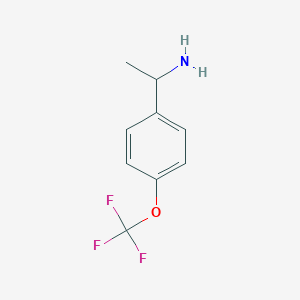

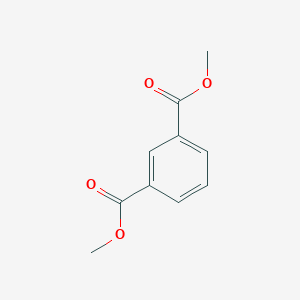

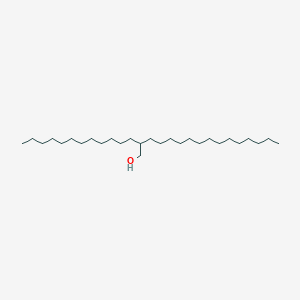

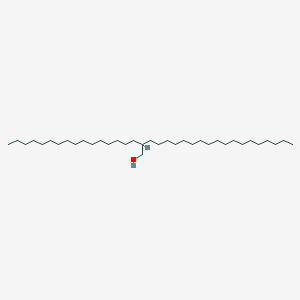

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。